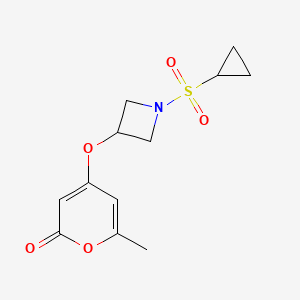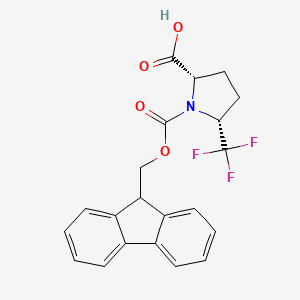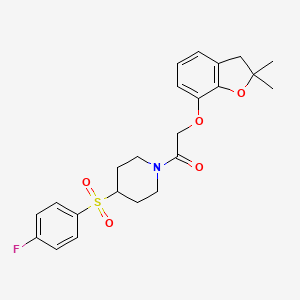
4-((1-(cyclopropylsulfonyl)azetidin-3-yl)oxy)-6-methyl-2H-pyran-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-((1-(cyclopropylsulfonyl)azetidin-3-yl)oxy)-6-methyl-2H-pyran-2-one is a chemical compound that has gained significant attention in scientific research. It is a pyranone derivative that has shown potential in various applications, including medicinal chemistry, pharmaceuticals, and agricultural chemistry.
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
Researchers have developed various synthetic routes and methodologies to create azetidinone derivatives, aiming to explore their biological activities. For instance, Shah et al. (2014) synthesized a new series of azetidin-2-one based phenyl sulfonyl pyrazoline derivatives, characterized by IR, 1H NMR spectroscopy, and tested for antimicrobial activities. This highlights the ongoing efforts in the chemical synthesis of novel compounds with potential therapeutic applications (Shailesh H. Shah et al., 2014).
Antimicrobial Activity
Several studies have been conducted to evaluate the antimicrobial efficacy of azetidinone derivatives. For example, Chopde et al. (2012) synthesized azetidinone derivatives of 3-methyl-1H-pyrazol-5(4H)-one and assessed their antibacterial activities against various microorganisms, demonstrating some compounds' promising antibacterial properties (Himani N. Chopde et al., 2012). Azab et al. (2013) focused on creating new heterocyclic compounds containing a sulfonamido moiety with significant antibacterial activities, underlining the therapeutic potential of these compounds (M. E. Azab et al., 2013).
Antitumor Properties
The antitumor potential of azetidinone derivatives has also been a subject of interest. Veinberg et al. (2004) synthesized 6-alkylidenepenicillanate sulfones and related 3-alkylidene-2-azetidinones, revealing some compounds' potent cytotoxic properties towards monolayer tumor cells in low micromolar concentrations (G. Veinberg et al., 2004).
Antiviral Evaluation
Research into the antiviral activity of azetidinone derivatives has led to the discovery of compounds with potential efficacy against various viruses. Desideri et al. (2019) designed and synthesized a series of novel 1-(Phenylsulfonyl)-1H-Pyrazol-4-yl-Methylaniline Derivatives, evaluated for their antiviral activity against a large panel of RNA and DNA viruses, showcasing improved potency and selectivity compared to reference inhibitors (N. Desideri et al., 2019).
Environmental Applications
In addition to therapeutic uses, some studies have focused on the environmental behavior and applications of related compounds. Pusino et al. (2004) investigated the sorption and desorption of the herbicide azimsulfuron on soils, finding that pH is a crucial factor influencing sorption, which has implications for environmental management and the design of agrochemicals (A. Pusino et al., 2004).
Eigenschaften
IUPAC Name |
4-(1-cyclopropylsulfonylazetidin-3-yl)oxy-6-methylpyran-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO5S/c1-8-4-9(5-12(14)17-8)18-10-6-13(7-10)19(15,16)11-2-3-11/h4-5,10-11H,2-3,6-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBPMXXSGGHBMBA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=O)O1)OC2CN(C2)S(=O)(=O)C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-((1-(cyclopropylsulfonyl)azetidin-3-yl)oxy)-6-methyl-2H-pyran-2-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(E)-3-[6-(Phenylmethoxycarbonylamino)pyridin-3-yl]prop-2-enoic acid](/img/structure/B2458680.png)

![Methyl 2-((3-oxo-2-phenyl-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)sulfonyl)benzoate](/img/structure/B2458682.png)


![4-[(3-Methylpyrazin-2-yl)oxy]oxolan-3-amine](/img/structure/B2458686.png)
![2-{[4-Chloro-6-(trifluoromethyl)pyridin-2-yl]oxy}phenyl hydrogen carbonate](/img/structure/B2458687.png)
![1-(5-methoxybenzo[d]thiazol-2-yl)-N-(2-oxotetrahydrothiophen-3-yl)azetidine-3-carboxamide](/img/structure/B2458690.png)

![3-Amino-1-[2-(dimethylamino)ethyl]pyrazole-4-carbonitrile](/img/structure/B2458693.png)



![2-(4-{2-[(4-butylphenyl)carbamoyl]-2-cyanoeth-1-en-1-yl}-1H-1,2,3-triazol-1-yl)acetic acid](/img/structure/B2458703.png)